N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide
Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Microwave irradiation: This method accelerates the reaction process and improves yields.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and cost-effective methods such as:
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Green chemistry approaches: Utilizing environmentally friendly solvents and reagents, such as water or ethanol, to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Amines and alcohols: Formed through reduction reactions.
Substituted benzothiazoles: Formed through substitution reactions
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and electroluminescence
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its anti-microbial and anti-inflammatory properties.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
Its combination of a benzothiazole ring with a phenylbutanamide moiety provides a versatile scaffold for further functionalization and optimization .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-8-9-15-16(10-12)22-18(19-15)20-17(21)11-13(2)14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGODCIVRJHZMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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